molecular formula C16H24ClN3O2 B13969849 tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-3-yl)carbamate

tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-3-yl)carbamate

Cat. No.: B13969849
M. Wt: 325.83 g/mol
InChI Key: XIFSVOPBUZTAOO-UHFFFAOYSA-N
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Description

N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and chloro groups. The final step involves the formation of the carbamate ester through a reaction with tert-butyl chloroformate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-5-4-8-20(10-12)14-7-6-11(17)9-13(14)18/h6-7,9,12H,4-5,8,10,18H2,1-3H3,(H,19,21)

InChI Key

XIFSVOPBUZTAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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